5,7-dinitro-N-phenylquinolin-8-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7-Dinitro-N-phenylquinolin-8-amine is a compound that belongs to the quinoline family, which is known for its diverse applications in medicinal and synthetic organic chemistry. Quinoline derivatives are often used as scaffolds in drug design due to their broad spectrum of bioactivity . This compound, in particular, features nitro groups at the 5 and 7 positions and a phenyl group attached to the nitrogen at the 8 position of the quinoline ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dinitro-N-phenylquinolin-8-amine typically involves the nitration of N-phenylquinolin-8-amine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction is usually performed at low temperatures to prevent over-nitration and to ensure the selective introduction of nitro groups at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the nitration process. Additionally, the purification of the final product can be achieved through recrystallization or chromatographic techniques to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions
5,7-Dinitro-N-phenylquinolin-8-amine can undergo various chemical reactions, including:
Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.
Common Reagents and Conditions
Reduction: Tin(II) chloride in ethanol or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Formation of 5,7-diamino-N-phenylquinolin-8-amine.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5,7-Dinitro-N-phenylquinolin-8-amine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 5,7-dinitro-N-phenylquinolin-8-amine is not fully understood, but it is believed to involve interactions with cellular targets such as enzymes and receptors. The nitro groups may play a role in the compound’s bioactivity by undergoing bioreduction to form reactive intermediates that can interact with biological macromolecules . Additionally, the quinoline core structure is known to interact with DNA and proteins, potentially leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,7-Dinitroquinoline: Lacks the phenyl group at the nitrogen position.
N-Phenylquinolin-8-amine: Lacks the nitro groups at the 5 and 7 positions.
5-Nitro-N-phenylquinolin-8-amine: Contains only one nitro group at the 5 position.
Uniqueness
5,7-Dinitro-N-phenylquinolin-8-amine is unique due to the presence of both nitro groups and the phenyl group, which may confer distinct chemical and biological properties. The combination of these functional groups can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for further research and development .
Eigenschaften
Molekularformel |
C15H10N4O4 |
---|---|
Molekulargewicht |
310.26 g/mol |
IUPAC-Name |
5,7-dinitro-N-phenylquinolin-8-amine |
InChI |
InChI=1S/C15H10N4O4/c20-18(21)12-9-13(19(22)23)15(14-11(12)7-4-8-16-14)17-10-5-2-1-3-6-10/h1-9,17H |
InChI-Schlüssel |
OYMYKNQSKALPPR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC2=C(C=C(C3=C2N=CC=C3)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.